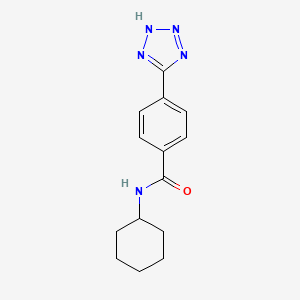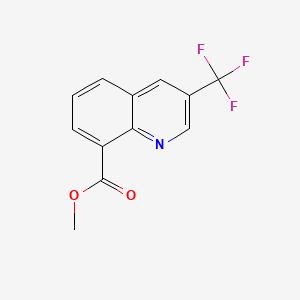![molecular formula C23H24N4O B12521249 Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- CAS No. 820977-27-3](/img/structure/B12521249.png)
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. Quinoline is a nitrogen-containing aromatic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in a single molecule endows it with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.
For the specific compound Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-, the synthesis would likely involve a multi-step process combining these methods with additional steps to introduce the methoxy and piperazinylmethyl groups.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents, and nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, amines, and thiols.
Aplicaciones Científicas De Investigación
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: Used in the development of dyes, agrochemicals, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazinylmethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- can be compared with other similar compounds, such as:
Quinoline: A simpler structure with similar aromatic properties but lacking the indole and piperazinylmethyl groups.
Indole: A bicyclic structure with biological activity but lacking the quinoline moiety.
Tetrahydroquinoline: A reduced form of quinoline with different chemical reactivity and biological activity.
The unique combination of quinoline, indole, and piperazinylmethyl groups in a single molecule makes Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- a versatile compound with distinct chemical and biological properties.
Propiedades
Número CAS |
820977-27-3 |
|---|---|
Fórmula molecular |
C23H24N4O |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-methoxy-3-[5-(piperazin-1-ylmethyl)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C23H24N4O/c1-28-23-19(13-17-4-2-3-5-20(17)26-23)22-14-18-12-16(6-7-21(18)25-22)15-27-10-8-24-9-11-27/h2-7,12-14,24-25H,8-11,15H2,1H3 |
Clave InChI |
DOJAUXABQKQJSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)CN5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)

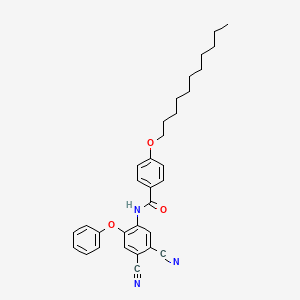
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
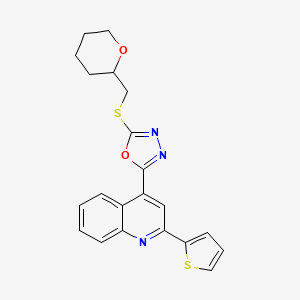

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)

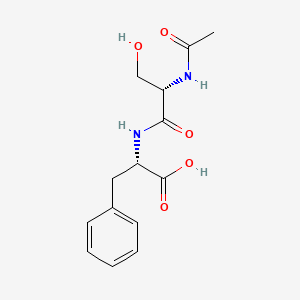
![2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12521231.png)
